1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4/c1-30-19-12-15(13-20(31-2)22(19)32-3)26-23(29)28-10-9-27-8-4-5-18(27)21(28)16-7-6-14(24)11-17(16)25/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFFAFNNQLRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and research findings.
Synthesis
The synthesis of the compound involves a multi-step process typically starting from simpler precursors. The general synthetic route includes:
- Formation of the pyrrolo[1,2-a]pyrazine core : This is achieved through cyclization reactions involving appropriate hydrazone intermediates.
- Functionalization : Introduction of the 2,4-dichlorophenyl and 3,4,5-trimethoxyphenyl groups via electrophilic aromatic substitution or similar methods.
- Carboxamide formation : Finalizing the structure by converting a suitable intermediate into the carboxamide derivative.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines.
- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:
- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines in activated microglia cells. Specifically, it reduced nitric oxide (NO) production significantly.
- Experimental Model : The effects were evaluated using lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Neuroinflammation Study :
- In a model of Parkinson's disease induced by MPTP in mice, treatment with the compound resulted in reduced microglial activation and improved motor function.
- Histological analysis showed decreased neurodegeneration in treated animals compared to controls.
-
Combination Therapies :
- Studies exploring the combination of this compound with other anticancer agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key observations include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances antiproliferative activity.
- Chlorine Substitution : The dichlorophenyl group contributes to increased lipophilicity and improved cellular uptake.
Q & A
Q. What are the key synthetic pathways for this compound, and how is its structural integrity validated?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolo[1,2-a]pyrazine core via intramolecular cyclization of precursor carboxamides (e.g., using palladium catalysts) . Subsequent steps introduce substituents:
- Step 1: Cyclization under reflux conditions with solvents like ethanol or DMSO.
- Step 2: Alkylation or condensation to attach the 2,4-dichlorophenyl and 3,4,5-trimethoxyphenyl groups.
- Step 3: Purification via column chromatography.
Structural Validation:
- NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks align with the expected molecular weight (e.g., [M+H]+ ≈ 500–550 Da) .
- IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Pd catalyst, DMSO, 80°C | Core formation |
| 2 | Alkylation | Benzyl halide, K₂CO₃, DMF | Substituent addition |
| 3 | Condensation | 3,4,5-Trimethoxyaniline, EDC/HOBt | Carboxamide linkage |
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer: Initial screening focuses on target-agnostic assays:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based) to assess binding to ATP pockets or active sites .
- CNS Activity: Radioligand binding assays for serotonin/dopamine receptors (common targets for structurally similar compounds) .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
- Variables: Temperature, solvent polarity, catalyst loading .
- Response Surface Methodology (RSM): Models interactions between variables (e.g., higher DMSO concentrations improve cyclization but reduce solubility).
- In-line Analytics: HPLC monitoring of reaction progress to minimize byproducts .
Q. Table 2: Optimization Parameters for Cyclization Step
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | Maximizes cyclization rate |
| Solvent | DMSO, DMF, EtOH | DMSO | Enhances reaction efficiency |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost and yield |
Q. How do structural modifications influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Studies involve:
- Substituent Variation: Replace 3,4,5-trimethoxyphenyl with other aryl groups (e.g., 4-fluorophenyl) to assess hydrophobicity/electron effects .
- Core Modifications: Introduce heteroatoms (e.g., sulfur in place of oxygen) or expand the pyrrolo-pyrazine ring .
- In Silico Docking: Predict binding affinity to targets like kinases using AutoDock Vina .
Key Finding:
The 3,4,5-trimethoxyphenyl group enhances solubility and π-stacking with aromatic residues in enzyme pockets, while dichlorophenyl improves lipophilicity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics to purified targets (e.g., kinases) .
- Cryo-EM/X-ray Crystallography: Resolves 3D binding modes (e.g., hydrogen bonds with methoxy groups) .
- Metabolomics: LC-MS/MS tracks downstream metabolic changes in treated cells .
Q. How should conflicting data on synthesis or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Orthogonal Assays: Confirm bioactivity with multiple assays (e.g., SPR + enzymatic activity) .
- Collaborative Validation: Cross-verify spectral data with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
